molecular formula C7H6N2O2 B1440526 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1283108-42-8

5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole

Cat. No. B1440526
CAS RN: 1283108-42-8
M. Wt: 150.13 g/mol
InChI Key: KACGDCWCPJTRSY-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are also found in various natural sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

Furan compounds can be synthesized using various methods. For instance, furan-2-aldehyde-d can be synthesized from furfural, furan, di(furan-2-yl)ethanedione, or 2-(furan-2-yl)-2-oxoacetic acid . Another method for the synthesis of chiral furans involves the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .


Molecular Structure Analysis

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .


Chemical Reactions Analysis

Furfural, an important starting material for a large number of reactions, plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials .

Scientific Research Applications

Antibacterial Activity

5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole: and its derivatives have shown promise in the field of antibacterial research. The furan nucleus is integral to the compound’s structure, contributing to its potential as an antibacterial agent. Studies have indicated that these compounds can be effective against both gram-positive and gram-negative bacteria .

Antifungal and Pesticidal Uses

The oxadiazole ring, when fused with a furan moiety, has been found to exhibit significant antifungal properties. This makes it a candidate for developing new fungicides and pesticides, addressing the need for more effective solutions in agriculture and horticulture .

Anti-Inflammatory and Analgesic Effects

Research has demonstrated that furan derivatives, including those with the oxadiazole ring, possess anti-inflammatory and analgesic properties. This opens up possibilities for their use in the development of new pain relief medications and anti-inflammatory drugs .

Anticancer Potential

Furan derivatives are being explored for their anticancer activities. The unique structure of 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole may interact with various biological targets, offering a pathway for the development of novel anticancer therapies.

Material Synthesis

The compound’s distinctive molecular framework allows for its application in material synthesis. Its properties could be harnessed to create new materials with specific characteristics for industrial applications.

Drug Development

Due to its diverse pharmacological activities, 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole is a valuable compound in drug development. Its structure can be modified to enhance its interaction with biological targets, leading to the creation of new drugs with improved efficacy.

properties

IUPAC Name

5-(furan-2-yl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-5-8-7(11-9-5)6-3-2-4-10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACGDCWCPJTRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 2
5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 3
5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 4
5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 5
5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 6
5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole

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